![molecular formula C17H17NO2S B5779510 4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)
4-[(3-phenoxyphenyl)carbonothioyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-phenoxyphenyl)carbonothioyl]morpholine, also known as PCCM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a morpholine derivative that contains a carbonothioyl group and a phenoxyphenyl group, which gives it unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of 4-[(3-phenoxyphenyl)carbonothioyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-[(3-phenoxyphenyl)carbonothioyl]morpholine has also been found to have antibacterial properties by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
4-[(3-phenoxyphenyl)carbonothioyl]morpholine has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. 4-[(3-phenoxyphenyl)carbonothioyl]morpholine has also been found to have antioxidant properties, which can help protect against oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(3-phenoxyphenyl)carbonothioyl]morpholine in lab experiments is its versatility. It can be used in a variety of assays and tests due to its unique properties and characteristics. However, one limitation is that 4-[(3-phenoxyphenyl)carbonothioyl]morpholine can be difficult to synthesize, which can make it expensive and time-consuming to obtain.
Direcciones Futuras
There are several future directions for research involving 4-[(3-phenoxyphenyl)carbonothioyl]morpholine. One area of interest is its potential use as a drug for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 4-[(3-phenoxyphenyl)carbonothioyl]morpholine and its potential applications in drug development. Additionally, research is needed to explore the use of 4-[(3-phenoxyphenyl)carbonothioyl]morpholine as a catalyst in chemical reactions and as a corrosion inhibitor in various industries.
Métodos De Síntesis
The synthesis of 4-[(3-phenoxyphenyl)carbonothioyl]morpholine involves the reaction between 3-phenoxybenzoyl isothiocyanate and morpholine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained by precipitation with a suitable solvent such as diethyl ether.
Aplicaciones Científicas De Investigación
4-[(3-phenoxyphenyl)carbonothioyl]morpholine has been studied extensively for its potential applications in various scientific fields. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development. 4-[(3-phenoxyphenyl)carbonothioyl]morpholine has also been studied for its potential use as a corrosion inhibitor and as a catalyst in chemical reactions.
Propiedades
IUPAC Name |
morpholin-4-yl-(3-phenoxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c21-17(18-9-11-19-12-10-18)14-5-4-8-16(13-14)20-15-6-2-1-3-7-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTPSFAXQBEANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl(3-phenoxyphenyl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
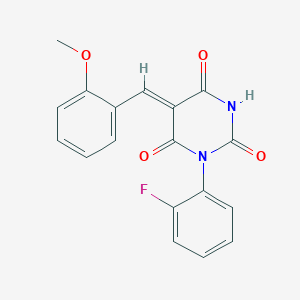
![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)
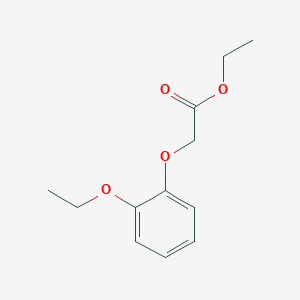
![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)
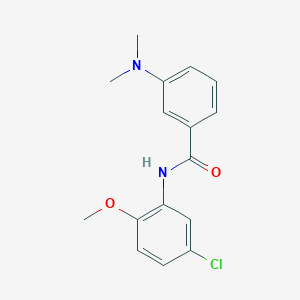
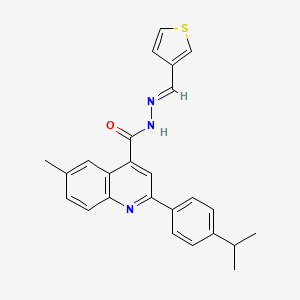
![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)
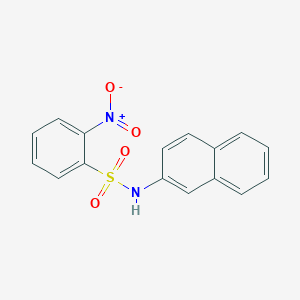

![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
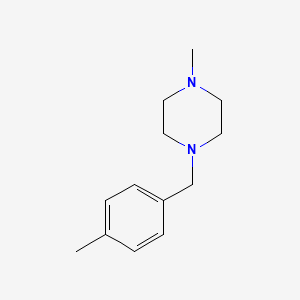
![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)